

TP-238: A Technical Guide to its Molecular Targets and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical probe **TP-238**, focusing on its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. **TP-238** has been identified as a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3]

Primary Molecular Targets

The primary molecular targets of **TP-238** are the bromodomains of CECR2 and BPTF.[3][4] Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues, particularly on histone tails.[5][6] This recognition is a critical step in the regulation of gene expression. BPTF is a key subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and the transcriptional activity of oncogenes like c-MYC.[1][7] By inhibiting the CECR2 and BPTF bromodomains, **TP-238** serves as a chemical probe to investigate their biological functions and therapeutic potential.[2]

Quantitative Bioactivity Data

The potency, binding affinity, and cellular engagement of **TP-238** have been quantified through various biochemical and cell-based assays. The data highlights its high affinity for CECR2 and BPTF.



Table 1: Biochemical Potency and Binding Affinity of TP-238

Target	Assay Type	Value	Reference
CECR2	AlphaScreen	IC ₅₀ = 30 nM	[1][8]
	Isothermal Titration Calorimetry (ITC)	K_d_ = 10 nM	[1][2][8]
BPTF	AlphaScreen	IC50 = 350 nM	[1][8][9]

| | Isothermal Titration Calorimetry (ITC) | K_d_ = 120 nM |[1][2][8] |

Table 2: Cellular Target Engagement of TP-238

Target	Assay Type	Value	Reference
CECR2	NanoBRET™	EC ₅₀ = 200-300 nM	[1]

| BPTF | NanoBRET™ | EC50 = 200-300 nM |[1] |

Table 3: Selectivity Profile of TP-238

Off-Target	Assay Type	Value	Note	Reference
BRD9	Inhibition Assay	IC ₅₀ = 1.4 μM	Closest bromodomain off-target	[1][2][8]

| Kinase Panel (338) | Inhibition Assay | No activity | Tested at 1 μM concentration |[1][2][8] |

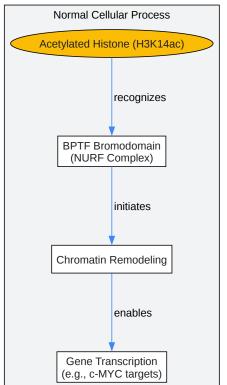
Mechanism of Action and Signaling Pathway

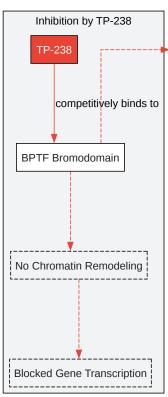
TP-238 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. BPTF, as part of the NURF complex, is recruited to specific chromatin loci through its bromodomain's interaction with acetylated histones. This recruitment



facilitates chromatin remodeling, making DNA more accessible for transcription factors, such as c-MYC, to bind and initiate gene expression.

By occupying the binding pocket, **TP-238** prevents the recognition of acetylated histones by the BPTF bromodomain.[7] This action inhibits the localization of the NURF complex to target gene promoters, thereby reducing chromatin remodeling and downregulating the transcription of associated genes.[7]





cannot bind



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Caption: Mechanism of TP-238 action on BPTF-mediated transcription.

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize **TP-238**.

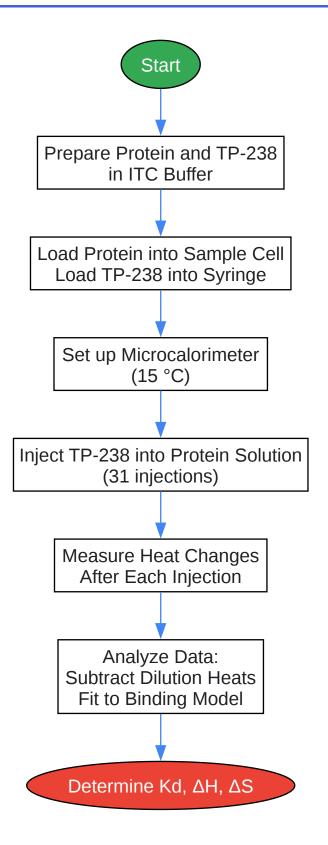
Isothermal Titration Calorimetry (ITC)

This biophysical technique is used to determine the binding affinity (K_d_), stoichiometry, and thermodynamic parameters of the interaction between **TP-238** and its target bromodomains.

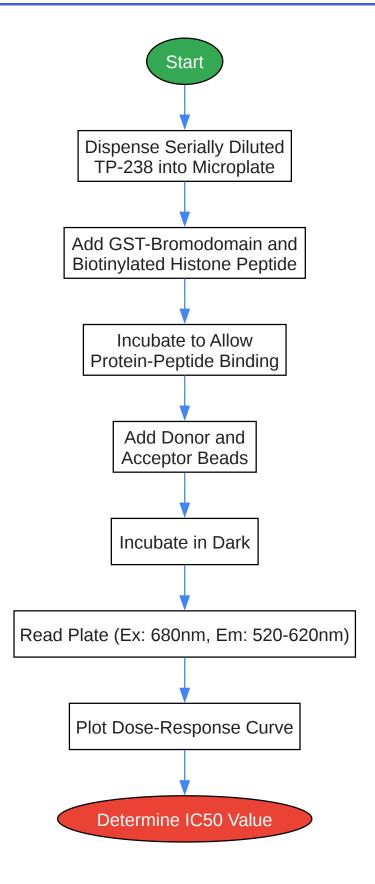
Methodology:

- Preparation: All protein and compound solutions are prepared in an ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP).[1]
- Instrument Setup: Experiments are conducted on a VP-ITC microcalorimeter at 15 °C.[1]
- Sample Loading: The sample cell is loaded with a protein solution (CECR2 or BPTF). A 50 mM stock of **TP-238** is diluted in the ITC buffer to a final concentration of 10 μM and loaded into the titration syringe.[1]
- Titration: The titration is performed with an initial 2 μl injection, followed by 30 subsequent injections of 6 μl each.[1]
- Data Analysis: The heat changes upon each injection are measured. Heats of dilution, determined in a separate experiment, are subtracted from the raw data. The resulting binding isotherm is fitted to a single-site binding model to calculate thermodynamic parameters (K_d_, ΔH, ΔS).[1]

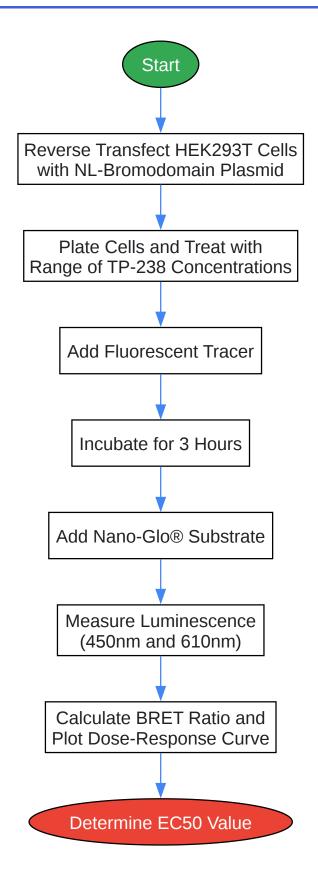












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